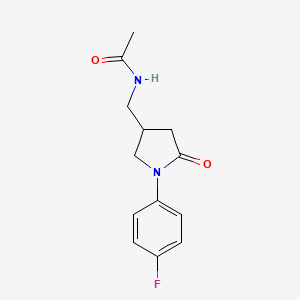

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

CAS No.: 954596-14-6

Cat. No.: VC4281925

Molecular Formula: C13H15FN2O2

Molecular Weight: 250.273

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954596-14-6 |

|---|---|

| Molecular Formula | C13H15FN2O2 |

| Molecular Weight | 250.273 |

| IUPAC Name | N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C13H15FN2O2/c1-9(17)15-7-10-6-13(18)16(8-10)12-4-2-11(14)3-5-12/h2-5,10H,6-8H2,1H3,(H,15,17) |

| Standard InChI Key | NRJRETZEOSWNAZ-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |

Introduction

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a chemical compound featuring a pyrrolidine core substituted with a 4-fluorophenyl group and an acetamide moiety. This structure positions it within the class of fluorinated amides, which often exhibit diverse biological activities. The compound's unique structural features make it relevant for pharmaceutical and synthetic chemistry applications.

Synthesis Pathways

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide typically involves:

-

Formation of the Pyrrolidine Core:

-

Starting from a precursor like 4-fluorobenzaldehyde, which undergoes condensation with an amine derivative.

-

Cyclization reactions to form the pyrrolidine ring.

-

-

Functionalization:

-

Introduction of the ketone group at the 5th position via oxidation.

-

Attachment of the acetamide moiety through amidation reactions using acetic anhydride or acetyl chloride.

-

-

Purification:

-

Crystallization or chromatography to isolate the target compound in high purity.

-

Biological Relevance and Applications

While specific data on N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is limited, structurally related compounds provide insights into its potential:

-

Pharmacological Activities:

-

Fluorinated amides are known for their roles as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds.

-

The pyrrolidine core is frequently observed in bioactive molecules targeting central nervous system disorders.

-

-

Drug Design:

-

The presence of a fluorine atom enhances metabolic stability and lipophilicity, making it attractive for drug development.

-

The acetamide group contributes to hydrogen bonding interactions with biological targets.

-

Analytical Characterization

To confirm the identity and purity of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide, various techniques are employed:

-

Spectroscopy:

-

NMR (¹H and ¹³C): To determine structural connectivity.

-

IR Spectroscopy: To confirm functional groups (amide C=O stretch, ketone C=O stretch).

-

-

Mass Spectrometry (MS):

-

For molecular weight determination and fragmentation analysis.

-

-

Chromatography:

-

High-performance liquid chromatography (HPLC) for purity assessment.

-

Future Research Directions

Further investigation into this compound could explore:

-

Biological Testing:

-

Screening against bacterial or fungal strains to evaluate antimicrobial potential.

-

Testing as an enzyme inhibitor in metabolic pathways.

-

-

Derivatization:

-

Modifying substituents on the pyrrolidine ring or phenyl group to enhance activity or selectivity.

-

-

Computational Studies:

-

Molecular docking simulations to predict binding affinity with biological targets.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume